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molecular formula C9H5BrFN B1287374 8-Bromo-6-fluoroquinoline CAS No. 22960-18-5

8-Bromo-6-fluoroquinoline

Cat. No. B1287374
M. Wt: 226.04 g/mol
InChI Key: DOINWPRJXLNEBB-UHFFFAOYSA-N
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Patent
US07671056B2

Procedure details

To a mixture of 2-bromo-4-fluoroaniline (commercially available, 7.0 g), glycerol (7.0 g) and m-nitrobenzene sulfonic acid sodium salt (13.0 g) was added 20 ml of 70% sulfuric acid dropwise. The reaction temperature was raised to 150° C. for 4 hr. The mixture then was cooled to room temperature, poured on ice water and filtered through celite. The filtrate was neutralized with NaOH and the resulting precipitate was collected by vacuum filtration to yield 3.47 g of the title compound as a light yellow solid; MP=75-78° C.; MS (ES) m/z (relative intensity): 227 (M+H)+ (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Na+].[N+]([C:14]1[CH:15]=C(S([O-])(=O)=O)C=C[CH:19]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[F:9][C:7]1[CH:6]=[C:5]2[C:3](=[C:2]([Br:1])[CH:8]=1)[N:4]=[CH:15][CH:14]=[CH:19]2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)F
Name
m-nitrobenzene sulfonic acid sodium salt
Quantity
13 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Name
Quantity
7 g
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on ice water
FILTRATION
Type
FILTRATION
Details
filtered through celite
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC=NC2=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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